molecular formula C17H18N2O3S B5340270 N~3~-ISOPROPYL-2,5-DIOXO-7-(2-THIENYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

N~3~-ISOPROPYL-2,5-DIOXO-7-(2-THIENYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B5340270
M. Wt: 330.4 g/mol
InChI Key: FMGKFNJKYPVBIR-UHFFFAOYSA-N
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Description

N~3~-ISOPROPYL-2,5-DIOXO-7-(2-THIENYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-ISOPROPYL-2,5-DIOXO-7-(2-THIENYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the quinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the isopropyl group: This step might involve alkylation reactions.

    Incorporation of the thienyl group: This can be done through coupling reactions such as Suzuki or Stille coupling.

    Formation of the carboxamide group: This step typically involves amidation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N~3~-ISOPROPYL-2,5-DIOXO-7-(2-THIENYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N3-ISOPROPYL-2,5-DIOXO-7-(2-THIENYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Affecting cellular processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline cores but different substituents.

    Thienyl-containing compounds: Molecules with thienyl groups attached to different cores.

    Carboxamide derivatives: Compounds with carboxamide functional groups.

Uniqueness

N~3~-ISOPROPYL-2,5-DIOXO-7-(2-THIENYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2,5-dioxo-N-propan-2-yl-7-thiophen-2-yl-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-9(2)18-16(21)12-8-11-13(19-17(12)22)6-10(7-14(11)20)15-4-3-5-23-15/h3-5,8-10H,6-7H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGKFNJKYPVBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(CC(CC2=O)C3=CC=CS3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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